molecular formula C21H23N3O4 B266558 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide

Cat. No. B266558
M. Wt: 381.4 g/mol
InChI Key: UJVBLOIVHYRHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as DPOP and belongs to the family of oxadiazole derivatives. DPOP has shown promising results in various studies, making it a significant compound in the field of scientific research.

Mechanism of Action

The mechanism of action of DPOP is not yet fully understood. However, studies suggest that it may exert its effects by modulating various signaling pathways involved in inflammation, cancer, and neuroprotection.
Biochemical and Physiological Effects:
DPOP has been shown to have various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: DPOP has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
2. Inhibition of cancer cell growth: DPOP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
3. Neuroprotection: DPOP has been shown to protect neurons against oxidative stress-induced damage, which is implicated in various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DPOP has several advantages and limitations for lab experiments, including:
Advantages:
1. DPOP is relatively easy to synthesize, making it readily available for research purposes.
2. DPOP has shown promising results in various studies, indicating its potential as a research tool.
3. DPOP has a wide range of potential applications in various fields of scientific research.
Limitations:
1. The mechanism of action of DPOP is not yet fully understood, making it challenging to design experiments that target specific pathways.
2. DPOP may have off-target effects, making it necessary to use appropriate controls in experiments.
3. DPOP may have limitations in vivo due to its poor solubility and bioavailability.

Future Directions

There are several future directions for research involving DPOP, including:
1. Elucidating the mechanism of action of DPOP to design more targeted experiments.
2. Developing DPOP derivatives with improved solubility and bioavailability for in vivo studies.
3. Investigating the potential of DPOP as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
4. Exploring the use of DPOP in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, DPOP is a promising compound with potential applications in various fields of scientific research. Its synthesis method is relatively straightforward, and it has shown promising results in various studies, indicating its potential as a research tool. Further research is needed to elucidate its mechanism of action fully and explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

DPOP can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzohydrazide with methyl propiolate, followed by cyclization with triphosgene and 2,5-dimethylphenylamine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

DPOP has shown potential in various scientific research applications, including but not limited to:
1. Anti-inflammatory activity: DPOP has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Anti-cancer activity: DPOP has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anti-cancer drugs.
3. Neuroprotective activity: DPOP has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage.

properties

Product Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethylphenyl)propanamide

InChI

InChI=1S/C21H23N3O4/c1-13-5-6-14(2)16(11-13)22-19(25)9-10-20-23-21(24-28-20)15-7-8-17(26-3)18(12-15)27-4/h5-8,11-12H,9-10H2,1-4H3,(H,22,25)

InChI Key

UJVBLOIVHYRHRH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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